2-Methyl-8-quinolinyl 2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl ether
2-Methyl-8-quinolinyl 2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl ether
Brand Name:
Vulcanchem
CAS No.:
315683-46-6
VCID:
VC0381744
InChI:
InChI=1S/C21H19N3OS/c1-12-10-11-14-6-5-8-16(19(14)22-12)25-20-18-15-7-3-4-9-17(15)26-21(18)24-13(2)23-20/h5-6,8,10-11H,3-4,7,9H2,1-2H3
SMILES:
CC1=NC2=C(C=CC=C2OC3=C4C5=C(CCCC5)SC4=NC(=N3)C)C=C1
Molecular Formula:
C21H19N3OS
Molecular Weight:
361.5g/mol
2-Methyl-8-quinolinyl 2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl ether
CAS No.: 315683-46-6
Main Products
VCID: VC0381744
Molecular Formula: C21H19N3OS
Molecular Weight: 361.5g/mol
CAS No. | 315683-46-6 |
---|---|
Product Name | 2-Methyl-8-quinolinyl 2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl ether |
Molecular Formula | C21H19N3OS |
Molecular Weight | 361.5g/mol |
IUPAC Name | 2-methyl-4-(2-methylquinolin-8-yl)oxy-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
Standard InChI | InChI=1S/C21H19N3OS/c1-12-10-11-14-6-5-8-16(19(14)22-12)25-20-18-15-7-3-4-9-17(15)26-21(18)24-13(2)23-20/h5-6,8,10-11H,3-4,7,9H2,1-2H3 |
Standard InChIKey | QMPXLLWTBZYTEQ-UHFFFAOYSA-N |
SMILES | CC1=NC2=C(C=CC=C2OC3=C4C5=C(CCCC5)SC4=NC(=N3)C)C=C1 |
Canonical SMILES | CC1=NC2=C(C=CC=C2OC3=C4C5=C(CCCC5)SC4=NC(=N3)C)C=C1 |
PubChem Compound | 1228656 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume